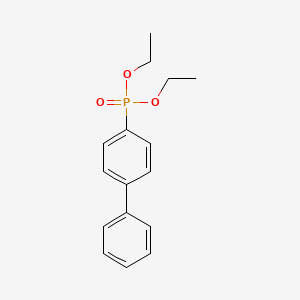
Diethyl 4-Biphenylylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-Biphenylylphosphonate is an organophosphorus compound with the molecular formula C16H17O3P. It is a derivative of phosphonic acid and contains a biphenyl group attached to the phosphorus atom. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-Biphenylylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-bromobiphenyl in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl halides under microwave irradiation, which provides high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of microwave irradiation in these reactions can further enhance the production rate and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Biphenylylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the biphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted biphenyl compounds .
Scientific Research Applications
Diethyl 4-Biphenylylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-biphenylylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group is crucial for its binding affinity and inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonate: Similar in structure but contains a benzyl group instead of a biphenyl group.
Diethyl Phenylphosphonate: Contains a phenyl group instead of a biphenyl group.
Diethyl 4-Methylbenzylphosphonate: Similar structure with a methyl group on the benzyl ring.
Uniqueness
Diethyl 4-Biphenylylphosphonate is unique due to its biphenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature enhances its potential as a versatile reagent in organic synthesis and its effectiveness as an enzyme inhibitor .
Properties
Molecular Formula |
C16H19O3P |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-phenylbenzene |
InChI |
InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
NRNHMOSFLPYBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















